molecular formula C15H12BrN3O2S B601854 Lesinurad Impurity 8 CAS No. 1158970-49-0

Lesinurad Impurity 8

Katalognummer: B601854
CAS-Nummer: 1158970-49-0
Molekulargewicht: 378.25
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lesinurad Impurity 8, also known as 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a chemical compound related to Lesinurad. Lesinurad is a urate transporter inhibitor used in the treatment of hyperuricemia associated with gout. This compound is one of the impurities that can be formed during the synthesis or degradation of Lesinurad .

Vorbereitungsmethoden

The synthesis of Lesinurad Impurity 8 involves several steps, starting from inexpensive and readily available starting materials. The synthetic route typically includes the following steps:

    Bromination: Introduction of a bromine atom into the naphthalene ring.

    Cyclization: Formation of the triazole ring through cyclization reactions.

    Thioether Formation: Introduction of the thioether group to form the final compound.

The reaction conditions for these steps generally involve the use of solvents like dichloromethane or ethanol, and reagents such as bromine, sodium azide, and thiols. The reactions are typically carried out under mild conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Lesinurad Impurity 8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups such as hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Background

Lesinurad functions by inhibiting uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are responsible for uric acid reabsorption in the kidneys. This inhibition leads to increased uric acid excretion and decreased serum uric acid levels, making it effective for patients with gout when used in conjunction with xanthine oxidase inhibitors like allopurinol or febuxostat .

Chemical Properties and Impurity Profile

Lesinurad Impurity 8 is a degradation product that can arise during the synthesis or storage of Lesinurad. Understanding its chemical structure and behavior is essential for ensuring drug safety. The impurity's formation can be influenced by various factors, including temperature, light exposure, and pH levels during storage .

The detection and quantification of this compound are critical for quality control in pharmaceutical formulations. Various chromatographic techniques have been developed:

  • High-Performance Liquid Chromatography (HPLC) : A robust method used to separate and quantify impurities in drug formulations. Studies have shown that HPLC can effectively identify this compound at low concentrations .
  • Mass Spectrometry : Coupled with HPLC, mass spectrometry provides precise molecular identification and quantification of impurities, enhancing the understanding of their pharmacokinetic behavior .

Several studies have investigated the implications of this compound on drug efficacy and safety:

  • Toxicological Assessment : Research indicates that certain impurities can lead to adverse effects when present in significant quantities. A study found that high doses of Lesinurad led to kidney toxicity in animal models, emphasizing the need for stringent impurity limits in formulations .
  • Stability Studies : Forced degradation studies revealed that environmental conditions significantly impact the stability of Lesinurad and its impurities. For instance, exposure to light accelerated the formation of this compound, necessitating specific storage conditions to maintain drug integrity .
  • Clinical Implications : A clinical trial highlighted that patients receiving formulations with high levels of impurities experienced increased side effects compared to those receiving purer formulations. This underscores the importance of monitoring impurity levels during drug development .

Wirkmechanismus

The mechanism of action of Lesinurad Impurity 8 is related to its structural similarity to Lesinurad. It is believed to interact with the same molecular targets, including urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4). By inhibiting these transporters, this compound can increase the excretion of uric acid and lower serum uric acid levels .

Vergleich Mit ähnlichen Verbindungen

Lesinurad Impurity 8 can be compared with other impurities and related compounds, such as:

    Lesinurad: The parent compound, used in the treatment of hyperuricemia.

    Lesinurad Impurity B: Another impurity formed during the synthesis of Lesinurad.

    Lesinurad Impurity 2: A structurally similar compound with different substituents.

    Lesinurad Impurity 3: Another related impurity with a different molecular structure.

This compound is unique due to its specific structural features, such as the bromine atom and the thioether group, which can influence its chemical reactivity and biological activity .

Biologische Aktivität

Lesinurad, a novel uricosuric agent, is primarily utilized in the treatment of hyperuricemia associated with gout. It functions by inhibiting specific renal transporters involved in uric acid reabsorption. This article focuses on the biological activity of Lesinurad Impurity 8 , detailing its mechanisms, pharmacokinetics, and toxicological profiles based on diverse research findings.

Overview of Lesinurad

Lesinurad is classified as a URAT1 inhibitor , targeting the urate anion transporter responsible for the reabsorption of uric acid in the proximal tubule of the kidney. Its primary metabolites, including Impurity 8, exhibit varying degrees of biological activity that can influence therapeutic outcomes and safety profiles.

Lesinurad inhibits both URAT1 and OAT4 transporters:

  • URAT1 : Major transporter for uric acid reabsorption.
  • OAT4 : Contributes to uric acid secretion.

The inhibition of these transporters leads to increased urinary excretion of uric acid, thereby lowering serum uric acid levels (sUA). The IC50 values for lesinurad against URAT1 and OAT4 are approximately 7.3 µM and 3.7 µM , respectively .

Pharmacokinetics

The pharmacokinetic profile of lesinurad shows:

  • Half-life : Approximately 17-18 hours.
  • Peak plasma concentration : Achieved within hours post-administration.
  • Urinary excretion : Enhanced by food intake, with a notable increase in renal clearance .

Table 1: Pharmacokinetic Parameters of Lesinurad

ParameterValue
Terminal Half-life17-18 hours
IC50 (URAT1)7.3 µM
IC50 (OAT4)3.7 µM
Urinary Excretion Increase~33% with food

Toxicological Studies

Toxicological assessments have identified potential target organs affected by lesinurad, primarily the kidneys and gastrointestinal tract. Studies conducted on rats and cynomolgus monkeys revealed adverse effects at high doses (600 mg/kg), leading to renal toxicity and gastrointestinal disturbances .

Case Studies and Clinical Findings

In clinical trials, lesinurad demonstrated significant efficacy in reducing sUA levels:

  • A single dose of 200 mg resulted in a 33% reduction in sUA levels after 6 hours.
  • The fractional excretion of uric acid (FE UA) increased significantly, indicating effective renal handling of urate .

Table 2: Clinical Efficacy Data

Dose (mg)Reduction in sUA (%)FE UA Increase (%)
200333.6-fold
400Not specifiedNot specified
600Up to 42Up to 35

Impurity Profile and Safety Considerations

This compound has been characterized through forced degradation studies, which evaluate its stability and potential impact on efficacy . The impurity's formation may arise from metabolic pathways involving epoxide intermediates, raising concerns about mutagenicity and long-term safety during chronic administration.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Lesinurad Impurity 8 in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for impurity profiling. To enhance specificity, pair HPLC with mass spectrometry (LC-MS) for structural confirmation. Ensure method validation per ICH Q2(R1) guidelines, including linearity (e.g., 0.1–120% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%) .
  • Data Interpretation : Compare retention times and mass spectra with reference standards. Use chemometric models (e.g., artificial neural networks) to resolve overlapping peaks in complex matrices .

Q. How can researchers optimize synthesis pathways to minimize the formation of this compound during drug manufacturing?

  • Experimental Design : Apply Design of Experiments (DoE) to evaluate critical process parameters (e.g., temperature, pH, catalyst concentration). A five-level, two-factor design (25 mixtures) can identify interactions between variables .
  • Contradiction Analysis : If impurity levels increase unexpectedly under specific conditions (e.g., elevated pH), conduct kinetic studies to determine reaction mechanisms (e.g., hydrolysis, oxidation) and adjust solvent systems or protective groups accordingly .

Q. What are the primary sources of this compound in active pharmaceutical ingredients (APIs)?

  • Methodology : Trace impurity origins using forced degradation studies (acid/base hydrolysis, thermal stress, photolysis). For example, expose Lesinurad to 0.1M HCl at 60°C for 24 hours and monitor degradation products via LC-MS .
  • Data Validation : Cross-reference results with stability-indicating assays and published impurity databases (e.g., EDQM or USP) to confirm structural assignments .

Advanced Research Questions

Q. How do stability studies under accelerated conditions inform the shelf-life prediction of Lesinurad formulations containing Impurity 8?

  • Methodology : Conduct real-time and accelerated stability testing (40°C/75% RH for 6 months). Use Arrhenius equation modeling to extrapolate degradation rates. For Impurity 8, establish a maximum acceptable threshold (e.g., ≤0.15% w/w) based on ICH Q3A/B guidelines .
  • Data Contradictions : If impurity levels exceed thresholds in accelerated conditions but not real-time storage, investigate excipient interactions (e.g., moisture uptake) using dynamic vapor sorption (DVS) analysis .

Q. What computational strategies can predict the toxicological profile of this compound when in vivo data are limited?

  • Methodology : Employ quantitative structure-activity relationship (QSAR) models to assess genotoxicity or nephrotoxicity risks. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
  • Limitations : Address discrepancies between computational predictions and experimental results by refining molecular descriptors (e.g., electron distribution, steric hindrance) and incorporating pharmacokinetic parameters (e.g., plasma protein binding) .

Q. How can researchers resolve contradictory data on the pharmacological impact of this compound in URAT1 inhibition assays?

  • Experimental Design : Standardize assay conditions (e.g., pH 7.4, 37°C) and use recombinant URAT1-expressing cell lines. Include positive controls (e.g., benzbromarone) to validate assay sensitivity .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare inhibition rates across multiple batches. Report 95% confidence intervals and effect sizes to contextualize variability .

Q. Methodological Best Practices

  • Data Reproducibility : Archive raw chromatograms, spectral data, and computational scripts in machine-readable formats (e.g., .csv, Python notebooks) to facilitate independent verification .
  • Conflict Resolution : For contradictory impurity profiles, convene a panel of analytical chemists and pharmacologists to review method parameters (e.g., column type, gradient program) and establish consensus protocols .

Eigenschaften

IUPAC Name

2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCLZQFKIFSJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.